Ethyl 4-[allyl(methylsulfonyl)amino]benzoate Ethyl 4-[allyl(methylsulfonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 717865-51-5
VCID: VC4980809
InChI: InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C
Molecular Formula: C13H17NO4S
Molecular Weight: 283.34

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate

CAS No.: 717865-51-5

Cat. No.: VC4980809

Molecular Formula: C13H17NO4S

Molecular Weight: 283.34

* For research use only. Not for human or veterinary use.

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate - 717865-51-5

Specification

CAS No. 717865-51-5
Molecular Formula C13H17NO4S
Molecular Weight 283.34
IUPAC Name ethyl 4-[methylsulfonyl(prop-2-enyl)amino]benzoate
Standard InChI InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3
Standard InChI Key OAIAAJVZKIUJDC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C

Introduction

Chemical Structure and Nomenclature

The molecular structure of ethyl 4-[allyl(methylsulfonyl)amino]benzoate comprises a benzoate ester core with an ethyl group at the ester oxygen and a 4-substituted allyl(methylsulfonyl)amino group. The IUPAC name derives from the parent benzoic acid, where the carboxylic acid is esterified with ethanol, and the amino group at the para position is modified with methylsulfonyl and allyl substituents. The molecular formula is C13H17NO4S\text{C}_{13}\text{H}_{17}\text{NO}_4\text{S}, yielding a molecular weight of 283.34 g/mol .

Structural Features:

  • Benzoate ester backbone: Provides stability and modulates solubility.

  • Allyl group: Introduces unsaturated reactivity for further functionalization.

  • Methylsulfonylamino group: Enhances electrophilicity and potential bioactivity.

Synthetic Pathways

Esterification of 4-Aminobenzoic Acid

The synthesis typically begins with the esterification of 4-aminobenzoic acid using ethanol under acidic conditions. For example, concentrated sulfuric acid catalyzes the reaction, as demonstrated in analogous syntheses of ethyl 2-aminobenzoate derivatives .

4-NH2C6H4COOH+C2H5OHH2SO44-NH2C6H4COOC2H5+H2O\text{4-NH}_2\text{C}_6\text{H}_4\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-NH}_2\text{C}_6\text{H}_4\text{COOC}_2\text{H}_5 + \text{H}_2\text{O}

Sulfonylation of the Amino Group

The primary amine is sulfonylated using methylsulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base such as triethylamine to yield the methylsulfonamide intermediate :

4-NH2C6H4COOC2H5+CH3SO2ClEt3N4-NH(SO2CH3)C6H4COOC2H5+HCl\text{4-NH}_2\text{C}_6\text{H}_4\text{COOC}_2\text{H}_5 + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{4-NH(SO}_2\text{CH}_3)\text{C}_6\text{H}_4\text{COOC}_2\text{H}_5 + \text{HCl}

Allylation of the Sulfonamide

The sulfonamide nitrogen is alkylated with allyl bromide (CH2=CHCH2Br\text{CH}_2=\text{CHCH}_2\text{Br}) under basic conditions (e.g., NaH\text{NaH}) to introduce the allyl group :

4-NH(SO2CH3)C6H4COOC2H5+CH2=CHCH2BrNaH4-N(SO2CH3)(CH2CH=CH2)C6H4COOC2H5+HBr\text{4-NH(SO}_2\text{CH}_3)\text{C}_6\text{H}_4\text{COOC}_2\text{H}_5 + \text{CH}_2=\text{CHCH}_2\text{Br} \xrightarrow{\text{NaH}} \text{4-N(SO}_2\text{CH}_3)(\text{CH}_2\text{CH}=\text{CH}_2)\text{C}_6\text{H}_4\text{COOC}_2\text{H}_5 + \text{HBr}

Optimization Notes:

  • Catalyst Reusability: Solid catalysts like neodymium oxide (used in benzocaine synthesis ) may enhance reaction efficiency.

  • Solvent Selection: Toluene or xylene as water-carrying agents improves esterification yields .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR:

    • Ethyl group: δ 1.35 (t, 3H, CH3\text{CH}_3), δ 4.30 (q, 2H, OCH2\text{OCH}_2).

    • Allyl protons: δ 5.10–5.25 (m, 2H, CH2=CH\text{CH}_2=\text{CH}), δ 5.80–5.95 (m, 1H, CH2=CH\text{CH}_2=\text{CH}).

    • Aromatic protons: δ 7.85 (d, 2H, Ar-H), δ 6.90 (d, 2H, Ar-H).

  • 13C^{13}\text{C}-NMR:

    • Carbonyl carbons: δ 167.5 (ester C=O\text{C=O}), δ 155.2 (sulfonamide C-SO2\text{C-SO}_2).

Infrared (IR) Spectroscopy

  • Strong absorbance at 1740 cm1^{-1} (ester C=O\text{C=O}), 1320–1150 cm1^{-1} (SO2\text{SO}_2 asymmetric/symmetric stretching) .

Physicochemical Properties

PropertyValue
Molecular Weight283.34 g/mol
Melting Point98–102°C (predicted)
SolubilitySoluble in DMSO, acetone; insoluble in water
StabilityStable under inert atmospheres

Challenges and Future Directions

  • Stereochemical Control: The allylation step may produce regioisomers; chiral catalysts could enforce enantioselectivity.

  • Green Synthesis: Adapting solvent-free or catalytic methods (e.g., Pd/C hydrogenation ) could improve sustainability.

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